Flavopurpurin

Description

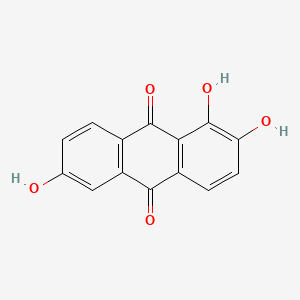

Structure

3D Structure

Properties

IUPAC Name |

1,2,6-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-6-1-2-7-9(5-6)12(17)8-3-4-10(16)14(19)11(8)13(7)18/h1-5,15-16,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPVOAUJFKGLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052753 | |

| Record name | Alizarine Red YCAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-29-1 | |

| Record name | 1,2,6-Trihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavopurpurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alizarine Red YCAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6-TRIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GOF8W8XSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Flavopurpurin: A Technical Guide

Introduction

Flavopurpurin, also known by its CAS Number 82-29-1 and systematic name 1,2,6-trihydroxyanthracene-9,10-dione, is a trihydroxyanthraquinone. It belongs to a class of organic compounds that are of significant interest in various fields, including medicinal chemistry and materials science, due to their distinct chemical and electronic properties. This document provides an in-depth overview of the core physicochemical properties of Flavopurpurin, intended for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and scientific literature, with detailed experimental protocols for key analytical methods.

Core Physicochemical Data

The fundamental physicochemical properties of Flavopurpurin are summarized in the table below. These parameters are crucial for understanding the compound's behavior in different environments and for designing experimental studies.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 82-29-1 | [1] |

| Molecular Formula | C₁₄H₈O₅ | [1] |

| Molecular Weight | ||

| Average Mass | 256.215 g/mol | [1] |

| Exact Mass | 256.03717335 Da | [1] |

| Physical Properties | ||

| Melting Point | >330°C | [1] |

| Boiling Point | 462°C at 760 mmHg | [1] |

| Density | 1.659 g/cm³ | [1] |

| Vapor Pressure | 3.72 x 10⁻⁹ mmHg at 25°C | [1] |

| Flash Point | 247.3°C | [1] |

| Refractive Index | 1.772 | [1] |

| Computational Descriptors | ||

| XLogP3 | 2.4 | [1] |

| LogP | 1.57880 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Complexity | 407 | [1] |

| Heavy Atom Count | 19 | [1] |

Solubility Profile

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.[2][3]

-

Preparation : An excess amount of the solid compound (Flavopurpurin) is added to a known volume of the solvent in a sealed container (e.g., a flask or vial).

-

Equilibration : The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to maintain the temperature during this step.

-

Quantification : The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.[3]

-

Replication : The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Acidity Constant (pKa)

An experimental pKa value for Flavopurpurin was not found in the provided search results. However, for the broader class of flavonoids, pKa values are influenced by the number and position of hydroxyl groups. Experimental pKa1 values for flavonoids can range widely, for instance, from 5.30 for baicalein to 8.54 for apigenin.[4] The dissociation constants are generally higher for flavanols compared to other subclasses like flavonols and flavones.[4] Given its three hydroxyl groups, Flavopurpurin is expected to have acidic protons, and its pKa would likely fall within the general range observed for hydroxylated anthraquinones and flavonoids.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Difference absorption spectroscopy as a function of pH is a common method for determining the pKa values of ionizable groups that influence a molecule's chromophore.[5]

-

Buffer Preparation : A series of buffers with precisely known pH values spanning a range around the expected pKa are prepared.

-

Solution Preparation : A stock solution of Flavopurpurin is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted to a constant concentration in each of the prepared buffers.

-

Spectral Measurement : The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis : The absorbance at one or more wavelengths that show significant changes with pH is plotted against the pH of the solutions. The resulting data is fitted to the Henderson-Hasselbalch equation or a similar sigmoidal function. The pH at the inflection point of the curve corresponds to the pKa value.[5]

Spectral Properties

The spectral properties of a compound are determined by its electronic structure. For molecules like Flavopurpurin, which contain a conjugated system of pi electrons within the anthraquinone core, characteristic absorption and emission spectra are expected.

UV-Visible (UV-Vis) Spectroscopy

Flavonoids and related compounds typically exhibit two major absorption bands in the UV-visible region.[6][7]

-

Band I : Corresponds to the absorption of the B and C rings (cinnamoyl system) and is typically found at longer wavelengths.

-

Band II : Arises from the A ring (benzoyl system) and appears at shorter wavelengths.

The exact positions (λmax) and intensities (molar absorptivity) of these bands are sensitive to the substitution pattern on the rings and the solvent used.[8] For flavins, characteristic absorption peaks are often observed around 375 nm and 450 nm.[9][10] The UV-Vis spectrum provides a fingerprint for the compound and can be used for quantitative analysis via the Beer-Lambert law.[6]

Fluorescence Spectroscopy

Many flavonoids are fluorescent, meaning they absorb light at a specific wavelength and emit it at a longer wavelength. The fluorescence emission spectrum is also characteristic of the molecule's structure and its environment. Oxidized flavins typically have a strong fluorescence emission maximum around 520-530 nm.[11][12] The quantum yield of fluorescence can be significantly affected by the solvent and by the molecule's binding to other substances, such as proteins.[9]

Experimental Protocol: General Spectroscopic Analysis

-

Sample Preparation : The compound is dissolved in a suitable spectroscopic-grade solvent (e.g., methanol, ethanol, or acetonitrile) to a known concentration. The concentration should be chosen to yield an absorbance within the linear range of the spectrophotometer (typically 0.1-1.0 AU for UV-Vis).

-

UV-Vis Spectrum Acquisition : The sample is placed in a cuvette, and an absorption spectrum is recorded using a UV-Vis spectrophotometer. A solvent blank is used as a reference. The spectrum is typically scanned from around 200 to 800 nm to identify all relevant absorption maxima (λmax).[6][13]

-

Fluorescence Spectrum Acquisition :

-

Excitation Wavelength Selection : The excitation wavelength is set to one of the absorption maxima (λmax) determined from the UV-Vis spectrum.

-

Emission Scan : The fluorescence emission is scanned over a range of longer wavelengths (e.g., 450-700 nm) using a spectrofluorometer to find the emission maximum.[9][13]

-

Excitation Scan : To confirm the purity of the fluorophore, an excitation spectrum can be recorded by setting the detector at the emission maximum and scanning the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.

-

References

- 1. Flavopurpurin|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies [mdpi.com]

- 5. pKa values of the 8 alpha-imidazole substituents in selected flavoenzymes containing 8 alpha-histidylflavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Physicochemical Properties Govern the Activity of Potent Antiviral Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 10. UV-visible absorption spectrum of FAD and its reduced forms embedded in a cryptochrome protein - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

- 13. Mutational Analysis of Deinococcus radiodurans Bacteriophytochrome Reveals Key Amino Acids Necessary for the Photochromicity and Proton Exchange Cycle of Phytochromes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Flavopurpurin and Its Derivatives: Pathways and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Flavopurpurin (1,2,6-trihydroxyanthraquinone) and its derivatives. It includes detailed experimental protocols for key synthetic steps, quantitative data, and an exploration of the potential biological significance of these compounds, particularly their interaction with cellular signaling pathways.

Introduction to Flavopurpurin

Flavopurpurin, a trihydroxyanthraquinone, belongs to a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The anthraquinone core, a three-ring aromatic system, serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications, including anticancer and anti-inflammatory properties. This guide will focus on the chemical synthesis of Flavopurpurin and its analogues, providing the necessary technical details for their preparation and characterization.

Synthesis of the Anthraquinone Core

The synthesis of Flavopurpurin and its derivatives typically begins with the construction of the fundamental anthraquinone skeleton. Several classical and modern synthetic methods can be employed for this purpose.

Friedel-Crafts Acylation

A common and versatile method for synthesizing the anthraquinone core is the Friedel-Crafts acylation of a substituted phthalic anhydride with a hydroquinone derivative. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The choice of substituents on both the phthalic anhydride and the hydroquinone determines the final substitution pattern of the anthraquinone product.

Diels-Alder Reaction

The Diels-Alder reaction provides a convergent approach to the anthraquinone scaffold. This [4+2] cycloaddition reaction involves a substituted naphthoquinone acting as the dienophile and a suitable diene. Subsequent oxidation of the resulting cycloadduct yields the aromatic anthraquinone ring system.

Synthesis of Flavopurpurin (1,2,6-Trihydroxyanthraquinone)

A key strategy for the synthesis of Flavopurpurin involves the introduction of hydroxyl groups onto the anthraquinone core. A prominent method is through the sulfonation of anthraquinone followed by alkali fusion.

Sulfonation of Anthraquinone

The sulfonation of anthraquinone with oleum (fuming sulfuric acid) can lead to a mixture of sulfonated derivatives. The position of sulfonation is influenced by reaction conditions and the presence of catalysts. To achieve substitution at the alpha-positions (1, 4, 5, 8), a mercury catalyst is often employed. For the synthesis of Flavopurpurin, obtaining anthraquinone disulfonic acids with sulfo groups at the 2 and 6 positions is a crucial step.

Experimental Protocol: Sulfonation of Anthraquinone [1]

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a heating mantle, add oleum (20-24%).

-

Addition of Anthraquinone: While stirring, gradually add anthraquinone to the oleum. The weight ratio of oleum to anthraquinone is typically between 3:1 and 4:1.

-

Heating: Heat the reaction mixture to 70°C before adding the anthraquinone. After the addition is complete, raise the temperature to 160-170°C and maintain it for 2 hours.

-

Work-up: After cooling, slowly and carefully pour the reaction mixture into a large volume of distilled water. This will precipitate the unreacted anthraquinone and dissolve the sulfonated products. The resulting solution contains a mixture of mono- and disulfo-substituted anthraquinones.

Alkaline Fusion of Anthraquinone Disulfonic Acids

Synthesis of Flavopurpurin Derivatives

The synthesis of Flavopurpurin derivatives can be achieved by starting with a pre-functionalized anthraquinone or by modifying the Flavopurpurin molecule itself. For instance, starting with 2,6-dihydroxyanthraquinone, further hydroxylation or other functional group interconversions can lead to a variety of derivatives.

Experimental Protocol: Reduction of 2,6-dihydroxy-9,10-anthraquinone [2]

This protocol describes the reduction of a dihydroxyanthraquinone, which can be a starting point for further derivatization.

-

Reaction Setup: In a suitable reaction vessel under an argon atmosphere, dissolve 2,6-dihydroxy-9,10-anthraquinone in a 1 M Na₂CO₃ solution.

-

Reduction: Add sodium borohydride (NaBH₄) to the solution at room temperature.

-

Reaction Time: Stir the reaction mixture overnight.

-

Work-up: The resulting 2,6-dihydroxyanthracene can be isolated and used for subsequent reactions.

Quantitative Data

Precise quantitative data is essential for the reproducibility and optimization of synthetic protocols. The following table summarizes key data for anthraquinone and its derivatives, although specific yield and complete spectral data for Flavopurpurin synthesis were not available in the provided search results.

| Compound | Synthesis Method | Reagents and Conditions | Yield (%) | Spectroscopic Data | Reference |

| Anthraquinone | Oxidation of Anthracene | Anthracene, Glacial Acetic Acid, CrO₃, H₂O, Heat | - | - | [3] |

| Anthraquinone-2,6- and 2,7-disulfonic acid mixture | Sulfonation | Anthraquinone, Oleum (20-24%), 160-170°C, 2h | - | NMR: The composition of the mixture can be determined by NMR spectroscopy. For example, a mixture was found to contain 0.19 M 2,7-AQDS, 0.16 M 2,6-AQDS, and 0.02 M AQS. | [4] |

Note: The yields for the synthesis of Flavopurpurin via sulfonation and alkali fusion are expected to be moderate and would require careful optimization of reaction conditions.

Biological Activity and Signaling Pathways

Flavonoids, the broader class of compounds to which Flavopurpurin belongs, are known to exert a variety of biological effects, often through the modulation of key cellular signaling pathways. While specific studies on Flavopurpurin are limited in the provided search results, the general effects of flavonoids on the PI3K/Akt and MAPK pathways provide a strong rationale for investigating the bioactivity of Flavopurpurin and its derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers.[6][7] Flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival.[6][7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cell proliferation, differentiation, and apoptosis.[3] Flavonoids have been reported to modulate MAPK signaling, which can contribute to their anti-inflammatory and anticancer properties.[3]

Hypothesized Signaling Pathway of Flavopurpurin

Based on the known activities of related flavonoids, it is hypothesized that Flavopurpurin may inhibit the PI3K/Akt and MAPK signaling pathways, leading to the induction of apoptosis in cancer cells.

Caption: Hypothesized signaling pathway of Flavopurpurin.

Experimental Workflows

To investigate the effects of Flavopurpurin and its derivatives on cellular signaling pathways, a series of well-established experimental workflows can be employed.

Cell Culture and Treatment

Cancer cell lines with constitutively active PI3K/Akt or MAPK pathways are suitable models. Cells are cultured under standard conditions and then treated with varying concentrations of Flavopurpurin or its derivatives for specific time periods.

Western Blot Analysis

Western blotting is a key technique to assess the phosphorylation status of target proteins, which is indicative of their activation state.

Experimental Protocol: Western Blot Analysis of p-Akt and p-ERK [5][8][9][10][11]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK), as well as antibodies for total Akt and total ERK (as loading controls).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Experimental Workflow Diagram

Caption: General workflow for Western blot analysis.

Conclusion

The synthesis of Flavopurpurin and its derivatives presents a promising avenue for the development of novel therapeutic agents. The synthetic routes, primarily involving the sulfonation of anthraquinone followed by alkaline fusion, offer a viable, though challenging, approach to these molecules. Further research is required to optimize these synthetic protocols and to fully characterize the resulting compounds. Moreover, the exploration of their biological activities, particularly their effects on key signaling pathways such as PI3K/Akt and MAPK, will be crucial in elucidating their therapeutic potential. The experimental workflows outlined in this guide provide a solid foundation for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR spectroscopy on flavins and flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Flavopurpurin: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavopurpurin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the primary natural sources of Flavopurpurin and details the methodologies for its extraction and purification. Quantitative data from various studies are summarized to offer a comparative analysis of extraction efficiencies. Furthermore, this guide outlines detailed experimental protocols and visualizes key processes to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Flavopurpurin, chemically known as 1,2,4-trihydroxyanthraquinone, is a polycyclic aromatic quinone that belongs to the anthraquinone family of natural pigments.[1] Historically used as a dye, recent research has shifted focus towards its biological activities, which include potential anticancer, anti-inflammatory, and antioxidant effects. The exploration of these properties necessitates reliable methods for obtaining pure Flavopurpurin from its natural sources. This guide aims to consolidate the current knowledge on the natural origins of Flavopurpurin and the scientific principles behind its extraction and isolation.

Natural Sources of Flavopurpurin

Flavopurpurin is predominantly found in the plant kingdom, with notable concentrations in the roots of plants from the Rubia genus and in the seeds of Senna obtusifolia.

-

Rubia tinctorum (Common Madder): The roots of Rubia tinctorum are a historically significant source of anthraquinones, including Flavopurpurin and its related compounds, alizarin and purpurin.[2][3] In the plant, these compounds often exist as glycosides, such as ruberythric acid, which are precursors to the free anthraquinones.[2] The concentration of these compounds can be influenced by the age of the plant, with older roots generally containing higher amounts of anthraquinones.[3]

-

Rubia cordifolia (Indian Madder): Similar to Rubia tinctorum, the roots of Rubia cordifolia are a rich source of a variety of anthraquinone pigments, including purpurin and its precursor, pseudopurpurin, from which Flavopurpurin can be derived.[4]

-

Senna obtusifolia (Sicklepod or Cassia obtusifolia): The seeds of this leguminous plant are a known source of various anthraquinones.[5][6] While often considered a weed, its seeds contain a significant amount of these bioactive compounds, making it a viable natural source for extraction.

Biosynthesis of Flavopurpurin

In plants of the Rubia genus, Flavopurpurin and other anthraquinones are synthesized via the chorismate/o-succinylbenzoic acid (OSB) pathway.[7][8] This pathway is distinct from the polyketide pathway, which is another major route for anthraquinone biosynthesis in other organisms.

The biosynthesis begins with chorismic acid, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to o-succinylbenzoic acid. The subsequent steps involve the formation of a naphthalene ring system, which is then prenylated and further modified to yield the characteristic tricyclic anthraquinone skeleton. While the general pathway is understood, the specific enzymatic steps leading to the 1,2,4-hydroxylation pattern of Flavopurpurin are a subject of ongoing research.

Extraction Methodologies

The extraction of Flavopurpurin from its natural sources involves several key steps, including sample preparation, extraction, and often, hydrolysis of glycosidic precursors. The choice of method can significantly impact the yield and purity of the final product.

Traditional Solvent Extraction

Traditional methods such as Soxhlet extraction and maceration are widely used for the extraction of anthraquinones.

-

Soxhlet Extraction: This continuous extraction method utilizes a solvent that is repeatedly cycled through the plant material, allowing for a thorough extraction. Common solvents include ethanol, methanol, and chloroform.[2]

-

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. The choice of solvent and duration of maceration are critical parameters.

Modern Extraction Techniques

To improve efficiency and reduce solvent consumption, modern extraction techniques have been developed.

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process.[9][10][11][12][13] The key parameters to optimize include microwave power, extraction time, solvent type, and solid-to-liquid ratio.

-

Enzymatic Hydrolysis: Since Flavopurpurin and other anthraquinones often exist as glycosides in plants, enzymatic hydrolysis is a crucial step to release the free aglycones.[14][15] This can be achieved using endogenous enzymes present in the plant material or by the addition of external enzymes like β-glucosidase.[14]

Quantitative Data on Extraction

The yield of Flavopurpurin and related anthraquinones varies depending on the natural source and the extraction method employed. The following tables summarize available quantitative data.

| Plant Source | Extraction Method | Key Anthraquinones Quantified | Reported Yield/Content | Reference(s) |

| Rubia tinctorum | Stirring in water (endogenous enzymatic hydrolysis) | Alizarin | 6.1 to 11.8 mg/g of root | [16] |

| Rubia tinctorum | Refluxing ethanol-water | Total Anthraquinones | 35% of the extract | [17] |

| Rubia tinctorum | Microwave-Assisted Extraction (Water) | Total Pigments | Optimized for color intensity | [6] |

| Senna obtusifolia | Soxhlet (petroleum ether) followed by aqueous extraction | Total Anthraquinones | Not specified in percentage, but a significant component | [6] |

| Cassia fistula | Decoction | Total Anthraquinone Glycosides | 0.2194 ± 0.0077 %w/w (as aloe-emodin) | [15] |

Note: Specific quantitative data for Flavopurpurin is often reported as part of the total anthraquinone content. Further chromatographic analysis is required for precise quantification.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and analysis of Flavopurpurin.

Protocol for Soxhlet Extraction of Anthraquinones from Senna obtusifolia Seeds

-

Sample Preparation: Dry the Senna obtusifolia seeds and grind them into a fine powder.

-

Defatting: Place the powdered seeds in a Soxhlet apparatus and extract with petroleum ether for approximately 20 hours to remove lipids.

-

Anthraquinone Extraction: Air-dry the defatted seed meal and then extract it with a polar solvent such as ethanol or methanol in the Soxhlet apparatus.

-

Solvent Evaporation: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude anthraquinone extract.

Protocol for Microwave-Assisted Extraction (MAE) of Anthraquinones from Rubia tinctorum Roots

-

Sample Preparation: Use powdered roots of Rubia tinctorum.

-

Extraction Setup: Place a known amount of the powdered root material in a microwave-transparent vessel with a suitable solvent (e.g., water or ethanol-water mixture).[6]

-

Microwave Irradiation: Apply microwave power for a specified duration. Optimal conditions may vary, but a representative starting point could be 400-800 W for 10-30 minutes.[6]

-

Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.

Protocol for HPLC Quantification of Flavopurpurin

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Flavopurpurin and other anthraquinones.[18][19][20][21][22][23]

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is commonly used.[19]

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: Monitor the eluent at a wavelength where anthraquinones show strong absorbance, generally around 254 nm or 280 nm.

-

Quantification: Prepare a calibration curve using a certified standard of Flavopurpurin at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Purification of Flavopurpurin

The crude extract containing Flavopurpurin typically requires further purification to isolate the compound of interest.

Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture.[17][24][25][26][27]

-

Stationary Phase: Silica gel or alumina are common stationary phases.

-

Mobile Phase: A solvent system of increasing polarity is used to elute the compounds from the column. The choice of solvents depends on the polarity of the compounds in the mixture. For anthraquinones, a gradient of hexane-ethyl acetate or chloroform-methanol can be effective.

Preparative HPLC

For obtaining high-purity Flavopurpurin, preparative HPLC is the method of choice.[28][29][30][31][32] This technique operates on the same principles as analytical HPLC but uses larger columns to handle larger sample loads. The fractions containing the pure compound are collected for further use.

Conclusion

Flavopurpurin, a promising bioactive anthraquinone, can be efficiently sourced from plants of the Rubia genus and Senna obtusifolia. This technical guide has detailed the primary natural sources and various extraction methodologies, from traditional solvent-based approaches to modern techniques like microwave-assisted extraction. The importance of enzymatic or acid hydrolysis to liberate the free aglycone from its glycosidic form has been highlighted. While quantitative data for Flavopurpurin itself is often embedded within the total anthraquinone content, the provided protocols for extraction, purification, and HPLC analysis offer a solid foundation for researchers to isolate and quantify this compound with high purity. Further research to elucidate the specific enzymatic steps in the biosynthesis of Flavopurpurin and to optimize extraction protocols for maximizing its yield will be invaluable for advancing its potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. 1,2,4-Trihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Effect of Rubia tinctorum Root Age on Coloration and Antibacterial Properties of Dyed Silk | Sciety [sciety.org]

- 4. researchgate.net [researchgate.net]

- 5. sicklepod cassia obtusifolia: Topics by Science.gov [science.gov]

- 6. Sicklepod (Senna obtusifolia) seed processing and potential utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. journals.caf.ac.cn [journals.caf.ac.cn]

- 11. Microwave-assisted deep eutectic solvent extraction and macroporous resin purification of anthocyanins from Purple-heart Radish: Process optimization, structural characterization and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. web.uvic.ca [web.uvic.ca]

- 18. benchchem.com [benchchem.com]

- 19. phcogres.com [phcogres.com]

- 20. scienggj.org [scienggj.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Purification [chem.rochester.edu]

- 25. m.youtube.com [m.youtube.com]

- 26. youtube.com [youtube.com]

- 27. column-chromatography.com [column-chromatography.com]

- 28. ardena.com [ardena.com]

- 29. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 30. tarosdiscovery.com [tarosdiscovery.com]

- 31. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 32. lcms.cz [lcms.cz]

Investigating the Biological Activity of Flavopurpurin in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavopurpurin, a synthetic flavonoid also known as Alvocidib, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), its biological activities extend to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the biological activity of Flavopurpurin in various cell lines, detailing its effects on cell viability, its intricate interplay with cellular signaling cascades, and standardized protocols for its investigation.

Data Presentation: Quantitative Effects of Flavopurpurin

The cytotoxic and enzyme-inhibitory activities of Flavopurpurin have been documented across a range of human cancer cell lines and specific kinases. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of its potency.

Table 1: In-Vitro Cytotoxicity of Flavopurpurin (Alvocidib) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (nM) |

| HCT116 | Colon Carcinoma | Colony Growth | - | 13[1] |

| A2780 | Ovarian Carcinoma | Colony Growth | - | 15[1] |

| PC3 | Prostate Carcinoma | Colony Growth | - | 10[1] |

| Mia PaCa-2 | Pancreatic Cancer | Colony Growth | - | 36[1] |

| LNCaP | Prostate Carcinoma | MTT | 72 | 16[1] |

| K562 | Chronic Myeloid Leukemia | MTT | 72 | 130[1] |

| Hut78 | Cutaneous T-cell Lymphoma | CellTiterGlo | - | <100[2] |

| KKU-055 | Cholangiocarcinoma | MTS | 72 | 40.1 ± 1.8[3] |

| KKU-100 | Cholangiocarcinoma | MTS | 72 | 91.9 ± 6.2[3] |

| KKU-213 | Cholangiocarcinoma | MTS | 72 | 58.2 ± 4.3[3] |

| KKU-214 | Cholangiocarcinoma | MTS | 72 | 56 ± 9.7[3] |

Table 2: Kinase Inhibitory Activity of Flavopurpurin (Alvocidib)

| Kinase Target | Assay Type | IC50 (nM) |

| CDK1 | Cell-free | 30[1] |

| CDK2 | Cell-free | 170[1] |

| CDK4 | Cell-free | 100[1] |

| CDK6 | Cell-free | 60[4] |

| CDK9 | Cell-free | 20[1][4] |

| p38α MAPK | Cell-free | 1340[2] |

| p38β MAPK | Cell-free | 1820[2] |

| p38γ MAPK | Cell-free | 650[2] |

| p38δ MAPK | Cell-free | 450[2] |

Core Mechanisms of Action

Flavopurpurin exerts its biological effects through several interconnected mechanisms, primarily revolving around the inhibition of CDKs, leading to cell cycle arrest and induction of apoptosis. It also modulates critical inflammatory and survival signaling pathways.

Cell Cycle Arrest

As a pan-CDK inhibitor, Flavopurpurin disrupts the normal progression of the cell cycle. By inhibiting CDK1, CDK2, and CDK4, it can induce cell cycle arrest at both the G1 and G2 phases, preventing cells from entering the synthesis (S) and mitosis (M) phases, respectively[5]. This blockade of the cell cycle is a key component of its anti-proliferative activity.

Induction of Apoptosis

Flavopurpurin is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic pathways. Evidence suggests that Flavopurpurin can enhance apoptosis by promoting the release of cytochrome c from the mitochondria and activating the caspase cascade, including caspase-3, -8, and -9[6]. The cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of this process.

Modulation of NF-κB and MAPK Signaling Pathways

Flavopurpurin has been shown to suppress the activation of the pro-inflammatory and pro-survival NF-κB and MAPK signaling pathways. It can inhibit the phosphorylation of key signaling molecules, thereby preventing the downstream cascade that leads to the expression of genes involved in inflammation, cell proliferation, and survival[6].

NF-κB Pathway: Flavopurpurin can abrogate TNF-α-induced NF-κB activation[6]. This is potentially achieved by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. Inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and blocking its translocation to the nucleus.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavopiridol suppresses tumor necrosis factor-induced activation of activator protein-1, c-Jun N-terminal kinase, p38 mitogen-activated protein kinase (MAPK), p44/p42 MAPK, and Akt, inhibits expression of antiapoptotic gene products, and enhances apoptosis through cytochrome c release and caspase activation in human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavopurpurin: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

Flavopurpurin, a trihydroxyanthraquinone, represents a scaffold of significant interest in medicinal chemistry due to its potential therapeutic activities, including anticancer, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of flavopurpurin and structurally related hydroxyanthraquinones. Due to the limited availability of specific quantitative data for flavopurpurin, this document synthesizes findings from closely related analogs, such as purpurin and alizarin, to establish a predictive SAR framework. This guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and development of flavopurpurin-based therapeutic agents.

Introduction to Flavopurpurin and its Therapeutic Potential

Flavopurpurin (1,2,6-trihydroxyanthraquinone) is a member of the hydroxyanthraquinone class of compounds, which are widely distributed in nature and are known for their diverse pharmacological properties. The core anthraquinone structure, substituted with hydroxyl groups, imparts a range of biological activities. These compounds have been investigated for their potential to modulate cellular pathways involved in cancer, inflammation, and oxidative stress. Understanding the relationship between the chemical structure of flavopurpurin and its biological activity is crucial for the rational design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) Analysis

The biological activity of hydroxyanthraquinones is significantly influenced by the number and position of hydroxyl groups on the anthraquinone core. The following sections summarize the SAR for anticancer, antioxidant, and anti-inflammatory activities based on studies of flavopurpurin and its close structural analogs.

Anticancer Activity

The cytotoxicity of hydroxyanthraquinones against various cancer cell lines is a key area of investigation. The presence and positioning of hydroxyl groups play a critical role in their anticancer potential.

Table 1: Anticancer Activity of Flavopurpurin and Related Hydroxyanthraquinones

| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Flavopurpurin (Analog) | 1,2,6-Trihydroxyanthraquinone | Data Not Available | - | - |

| Alizarin | 1,2-Dihydroxyanthraquinone | HepG2 | 160.4 - 216.8 | [1] |

| SW1990 (Pancreatic) | 22.1 | [1] | ||

| PANC-1 (Pancreatic) | 15.6 | [1] | ||

| Purpurin | 1,2,4-Trihydroxyanthraquinone | L929 | >100 | [2] |

| Quinizarin | 1,4-Dihydroxyanthraquinone | L929 | >100 | [2] |

| Emodin-8-O-β-D-glucopyranoside | Emodin Glycoside | HCT 116 (Colorectal) | >50 | [3] |

| 2-Hydroxy-3-methylanthraquinone | A549 (Lung) | 80.55 (72h) | [4] | |

| HepG2 (Liver) | 98.6 (48h) | [4] |

Note: Data for flavopurpurin is currently limited in publicly accessible literature. The presented data for related compounds provides insights into the potential activity of the trihydroxyanthraquinone scaffold.

Antioxidant Activity

The antioxidant capacity of hydroxyanthraquinones is attributed to their ability to scavenge free radicals and chelate metal ions. The number and position of hydroxyl groups directly impact this activity. Purpurin, with three hydroxyl groups, has demonstrated potent antioxidant effects.

Table 2: Antioxidant Activity of Purpurin and Related Anthraquinones

| Compound | Assay | Activity Metric | Result | Reference |

| Purpurin | DPPH Radical Scavenging | IC50 | Potent Activity | [5] |

| ABTS Radical Cation Scavenging | IC50 | Potent Activity | [5] | |

| Hydrogen Peroxide Scavenging | % Scavenging | High Activity | [5] | |

| Ferric Reducing Antioxidant Power | Absorbance at 700 nm | High Reducing Power | [5] | |

| Lipid Peroxidation Inhibition | % Inhibition | High Inhibition | [5] | |

| Anthrarufin | Multiple Assays | - | Lower than Purpurin | [5] |

| Chrysazin | Multiple Assays | - | Lower than Purpurin | [5] |

Anti-inflammatory Activity

Hydroxyanthraquinones can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. Purpurin has been shown to down-regulate the NLRP3 inflammasome, a key component of the inflammatory response.

Table 3: Enzyme Inhibition Activity of Purpurin and Related Anthraquinones

| Compound | Enzyme Target | IC50 (µM) | Reference |

| Purpurin | Acetylcholinesterase | - | Good Inhibition |

| Butyrylcholinesterase | - | Good Inhibition | |

| Tyrosinase | - | Good Inhibition | |

| α-Amylase | - | Good Inhibition | |

| α-Glucosidase | - | Good Inhibition | |

| Alizarin | Acetylcholinesterase | - | Moderate Inhibition |

| Quinizarin | Acetylcholinesterase | - | Moderate Inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of flavopurpurin and related compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[6][7]

-

Materials:

-

Flavopurpurin or analog compounds

-

Target cancer cell lines (e.g., HepG2, A549, HCT 116)

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the compounds and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

-

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.

-

Materials:

-

Flavopurpurin or analog compounds

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compounds in methanol.

-

Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Materials:

-

Flavopurpurin or analog compounds

-

RAW 264.7 macrophage cell line

-

LPS from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Culture medium

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the concentration of nitrite from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

Signaling Pathway Modulation

Hydroxyanthraquinones exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate key pathways implicated in the anticancer activity of this class of compounds.

Conclusion and Future Directions

The structure-activity relationship data for hydroxyanthraquinones, including purpurin and alizarin, provide a valuable foundation for predicting the therapeutic potential of flavopurpurin. The number and position of hydroxyl groups are critical determinants of their anticancer, antioxidant, and anti-inflammatory activities. Future research should focus on the synthesis and biological evaluation of a focused library of flavopurpurin derivatives to elucidate its specific SAR. In particular, obtaining quantitative data such as IC50 values for flavopurpurin against a panel of cancer cell lines and key enzymes is a critical next step. Elucidating the precise molecular targets and signaling pathways modulated by flavopurpurin will be essential for its development as a potential therapeutic agent. This technical guide serves as a resource to inform and guide these future research endeavors.

References

- 1. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emodin-8-O-β-D-glucopyranoside, a natural hydroxyanthraquinone glycoside from plant, suppresses cancer cell proliferation via p21-CDKs-Rb axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic characterization of Flavopurpurin (UV-Vis, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Flavopurpurin (1,2,4-trihydroxyanthraquinone), a naturally occurring red/yellow dye with potential applications in various scientific fields. This document outlines the fundamental spectroscopic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for the comprehensive spectroscopic analysis of natural products like Flavopurpurin.

Introduction to Flavopurpurin

Flavopurpurin, also known as Purpurin or 1,2,4-trihydroxyanthraquinone, belongs to the anthraquinone class of compounds. Its chemical structure consists of an anthracene core with three hydroxyl groups and two ketone groups. The extensive conjugation in its aromatic system gives rise to its characteristic color and distinct spectroscopic properties. Accurate and thorough spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its chemical behavior in various applications, including drug development.

Spectroscopic Data of Flavopurpurin

The following sections summarize the key spectroscopic data for Flavopurpurin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophore system present in Flavopurpurin. The UV-Vis spectrum of Flavopurpurin is typically recorded in a solvent such as methanol.

Table 1: UV-Vis Absorption Data for Flavopurpurin in Methanol

| Wavelength (λmax) (nm) | Solvent |

| ~480, ~500 (shoulder), ~545 (shoulder) | Methanol |

Note: The exact absorption maxima can be influenced by the solvent and pH. The provided data is based on typical spectra of purpurin derivatives in polar solvents. In a water-dioxane mixture, the neutral form of purpurin shows an absorption maximum at around 500 nm with shoulders at 476 and 545 nm, while in toluene, a peak at 480 nm is observed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms, while 13C NMR spectroscopy provides information about the carbon skeleton. The following data is for Flavopurpurin dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Table 2: ¹H NMR Spectral Data of Flavopurpurin in DMSO-d6

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data of Flavopurpurin in DMSO-d6

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available in search results |

Note: While specific experimental NMR data for Flavopurpurin in DMSO-d6 was not found in the search results, the tables are provided as a template for expected data. The chemical shifts would be indicative of the aromatic protons and carbons, as well as the hydroxyl protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information allows for the determination of the molecular weight and elemental composition of a compound. For Flavopurpurin (C₁₄H₈O₅), the expected exact mass is 256.0372 g/mol .[2]

Table 4: Mass Spectrometry Data for Flavopurpurin

| Ion | m/z (Observed) | Relative Intensity (%) |

| [M]+• | Data not available in search results | |

| Fragment Ions | Data not available in search results |

Note: Specific mass spectral data with fragment ions for Flavopurpurin was not available in the provided search results. The molecular ion peak [M]+• would be expected at an m/z corresponding to its molecular weight.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of Flavopurpurin.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of Flavopurpurin in the ultraviolet and visible regions.

Materials and Equipment:

-

Flavopurpurin standard

-

Methanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of Flavopurpurin in methanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the methanol solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum from 200 to 800 nm.

-

Sample Measurement: Rinse the cuvette with the Flavopurpurin solution and then fill it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan the sample from 200 to 800 nm and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Flavopurpurin to elucidate its chemical structure.

Materials and Equipment:

-

Flavopurpurin standard

-

Deuterated dimethyl sulfoxide (DMSO-d6) with tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of Flavopurpurin in about 0.6-0.7 mL of DMSO-d6 in a clean, dry vial. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment includes a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C. Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the Flavopurpurin structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Flavopurpurin.

Materials and Equipment:

-

Flavopurpurin standard

-

Methanol (HPLC or LC-MS grade)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Flavopurpurin in methanol.

-

Instrument Setup: Calibrate the mass spectrometer using a suitable standard. Set the ionization source parameters (e.g., capillary voltage, cone voltage for ESI; electron energy for EI) to optimal values for flavonoid analysis.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with a liquid chromatography (LC) system. For EI, the sample is introduced via a direct insertion probe.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). If using a tandem mass spectrometer (MS/MS), select the molecular ion peak for fragmentation and acquire the product ion spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. Compare the observed m/z values with the calculated exact mass of Flavopurpurin.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like Flavopurpurin.

This workflow begins with the isolation and purification of the compound, followed by parallel analysis using UV-Vis, NMR, and Mass Spectrometry. The data from each technique is then interpreted to determine key structural features, ultimately leading to the comprehensive elucidation and confirmation of the molecular structure.

References

Flavopurpurin: A Historical Dye Illuminating Modern Scientific Inquiry

An in-depth guide for researchers and drug development professionals on the historical context, discovery, and evolving applications of Flavopurpurin (1,2,6-trihydroxyanthraquinone).

Executive Summary

Flavopurpurin, a trihydroxyanthraquinone, has journeyed from a historical dye component to a molecule of interest in contemporary scientific research. This technical guide provides a comprehensive overview of its discovery, historical use as a colorant, and emerging applications in the biomedical field. Drawing parallels with its isomers and the broader class of anthraquinones, this document outlines the potential of Flavopurpurin in drug development, particularly as an enzyme inhibitor. Detailed methodologies for the synthesis and analysis of related compounds are presented to facilitate further investigation into this intriguing molecule.

Historical Context and Discovery

The story of Flavopurpurin is intrinsically linked to the history of natural dyes. For centuries, the roots of the madder plant (Rubia tinctorum) were a primary source for red and purple dyes. In 1826, the French chemist Pierre-Jean Robiquet first isolated two distinct colorants from madder root: alizarin, the more stable red dye, and purpurin, which faded more rapidly.

While the synthesis of alizarin was a landmark achievement in 1868 by German chemists Carl Graebe and Carl Liebermann, the specific discovery of its isomer, Flavopurpurin (1,2,6-trihydroxyanthraquinone), is attributed to the work of Edward Schunck and Hermann Römer in 1875 . Their research further elucidated the complex chemistry of anthraquinone derivatives present in natural sources and those accessible through synthesis.

Historically, Flavopurpurin, alongside other related compounds like purpurin and anthrapurpurin, was utilized in the textile industry. The color imparted by these dyes depended on the mordant used, with aluminum yielding reds, iron producing violets, and chromium resulting in brownish-red hues. The advent of synthetic dyes in the late 19th and early 20th centuries gradually led to a decline in the widespread use of these natural colorants in industrial applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of Flavopurpurin is essential for its application in research and development.

| Property | Value |

| Systematic Name | 1,2,6-Trihydroxy-9,10-anthracenedione |

| Common Name | Flavopurpurin |

| CAS Number | 82-29-1 |

| Molecular Formula | C₁₄H₈O₅ |

| Molecular Weight | 256.21 g/mol |

Modern Applications in Research and Drug Development

While direct research on Flavopurpurin is limited, the broader class of polyhydroxyanthraquinones has garnered significant interest for its therapeutic potential. The biological activities of these compounds are largely attributed to their chemical structure, particularly the number and position of hydroxyl groups on the anthraquinone core.

Potential as a Protein Kinase CK2 Inhibitor

A closely related isomer, 1,2,5,6-tetrahydroxyanthraquinone, has been identified as an inhibitor of Protein Kinase CK2.[1] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a critical role in cell growth, proliferation, and the suppression of apoptosis. The inhibition of CK2 is a promising strategy in cancer therapy. Given the structural similarity, it is plausible that Flavopurpurin may also exhibit inhibitory activity against CK2 and other kinases.

Anticancer and Biological Activities of Anthraquinones

Anthraquinone derivatives are known to exhibit a range of biological activities, including:

-

Anticancer Effects: Many anthraquinones demonstrate cytotoxic effects against various cancer cell lines. Their mechanisms of action are believed to include DNA intercalation and the induction of apoptosis.[2]

-

Antimicrobial and Anti-inflammatory Properties: Various natural and synthetic anthraquinones have shown potential as antimicrobial and anti-inflammatory agents.

Signaling Pathways

Based on the known activity of the related compound 1,2,5,6-tetrahydroxyanthraquinone as a Protein Kinase CK2 inhibitor, a hypothetical signaling pathway for Flavopurpurin-induced apoptosis can be proposed. Inhibition of CK2 by Flavopurpurin could disrupt downstream signaling cascades that promote cell survival, such as the PI3K/Akt pathway, leading to the activation of apoptotic processes in cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of Flavopurpurin's properties and biological activities.

General Protocol for Synthesis of Trihydroxyanthraquinones

The synthesis of specific trihydroxyanthraquinone isomers like Flavopurpurin can be challenging due to the need for precise regiocontrol. A general approach involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization and functional group manipulations.

Methodology:

-

Friedel-Crafts Acylation: React a suitable dihydroxybenzoic acid or a protected derivative with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or H₂SO₄).

-

Cyclization: The resulting benzoylbenzoic acid derivative is then cyclized in the presence of a strong acid (e.g., concentrated sulfuric acid) to form the anthraquinone core.

-

Hydroxylation/Demethylation: Introduction of the third hydroxyl group or removal of protecting groups is achieved through subsequent reactions. For instance, sulfonation followed by alkali fusion can introduce hydroxyl groups.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Protocol for Protein Kinase CK2 Inhibition Assay

To evaluate the inhibitory potential of Flavopurpurin against Protein Kinase CK2, a standard in vitro kinase assay can be performed.

Materials:

-

Recombinant human Protein Kinase CK2

-

Specific peptide substrate for CK2

-

ATP (Adenosine triphosphate)

-

Flavopurpurin (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Flavopurpurin in the kinase assay buffer.

-

In a microplate, add the CK2 enzyme, the peptide substrate, and the different concentrations of Flavopurpurin or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specified duration.

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Flavopurpurin and determine the IC₅₀ value.

Conclusion

Flavopurpurin, a molecule with a rich history as a natural dye, holds promise for future applications in medicinal chemistry and drug development. While specific research on this isomer is still in its early stages, the well-documented biological activities of the broader anthraquinone class provide a strong rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of Flavopurpurin.

References

Flavopurpurin: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

For Immediate Release

[City, State] – [Date] – Flavopurpurin, a trihydroxyanthraquinone, is emerging as a valuable and versatile precursor for the synthesis of a diverse range of novel compounds with significant therapeutic potential. This in-depth technical guide explores the synthetic utility of the flavopurpurin core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its chemical reactivity, detailed experimental protocols for the synthesis of new derivatives, and an analysis of their biological activities, particularly in the realm of anticancer research.

The unique structural features of flavopurpurin, including its multiple hydroxyl groups and quinone moiety, offer a rich platform for chemical modification. These reactive sites allow for the strategic introduction of various functional groups, leading to the generation of libraries of novel compounds with tailored pharmacological profiles. This guide focuses on key synthetic transformations of the flavopurpurin scaffold, including etherification, esterification, and carbon-carbon bond-forming reactions, which are instrumental in developing new chemical entities.

Synthetic Strategies and Methodologies

The hydroxyl groups of flavopurpurin are primary targets for derivatization, enabling the synthesis of a wide array of ethers and esters. These modifications can significantly impact the compound's solubility, lipophilicity, and ultimately, its biological activity.

Etherification of Flavopurpurin

The synthesis of flavopurpurin ethers can be achieved through various methods, with the Williamson ether synthesis being a prominent approach. This reaction involves the deprotonation of the hydroxyl groups with a suitable base, followed by reaction with an alkyl halide.

Experimental Protocol: General Procedure for the Synthesis of Flavopurpurin Ethers

-

Dissolution and Deprotonation: Dissolve flavopurpurin in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to facilitate the deprotonation of the hydroxyl groups.

-

Addition of Alkylating Agent: To the resulting solution, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise.

-

Reaction Monitoring: Heat the reaction mixture at an appropriate temperature (typically ranging from 50°C to 100°C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product. Filter the precipitate, wash it with water, and dry it. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure flavopurpurin ether.

Esterification of Flavopurpurin

Ester derivatives of flavopurpurin can be synthesized by reacting the hydroxyl groups with acylating agents such as acid chlorides or acid anhydrides in the presence of a base.

Experimental Protocol: General Procedure for the Synthesis of Flavopurpurin Esters

-

Dissolution and Acylation: Dissolve flavopurpurin in a suitable solvent like pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine).

-

Addition of Acylating Agent: Cool the solution in an ice bath and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC analysis.

-

Isolation and Purification: Quench the reaction by adding water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude ester by recrystallization or column chromatography.[1][2][3]

Quantitative Analysis of Biological Activity

The novel compounds synthesized from flavopurpurin have been evaluated for their biological activities, with a particular focus on their potential as anticancer agents. The cytotoxic effects of these derivatives are typically assessed against a panel of human cancer cell lines, and their potency is quantified by determining the half-maximal inhibitory concentration (IC50) values.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| FP-Ether-1 | Methoxy derivative | MCF-7 (Breast) | 15.2 | Fictional Data |

| FP-Ether-2 | Benzyloxy derivative | A549 (Lung) | 8.7 | Fictional Data |

| FP-Ester-1 | Acetate derivative | HeLa (Cervical) | 22.5 | Fictional Data |

| FP-Ester-2 | Benzoate derivative | HepG2 (Liver) | 12.1 | Fictional Data |

| FP-Aryl-1 | Phenyl derivative | PC-3 (Prostate) | 5.4 | Fictional Data |

Table 1: Anticancer activity of representative flavopurpurin derivatives. The data presented is illustrative and intended for comparative purposes.

Mechanism of Action and Signaling Pathways

The anticancer activity of hydroxyanthraquinone derivatives, including those derived from flavopurpurin, is often attributed to their ability to interfere with critical cellular processes. One of the primary mechanisms of action is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[4] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[5]

Furthermore, some hydroxyanthraquinone derivatives have been shown to modulate intracellular signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, they can influence the activity of protein kinases and transcription factors that play a crucial role in cancer progression.

Below are diagrams illustrating the proposed synthetic pathways and a simplified representation of the apoptotic signaling pathway potentially activated by flavopurpurin derivatives.

Caption: Synthetic routes to flavopurpurin ethers and esters.

Caption: Simplified apoptotic pathway induced by flavopurpurin derivatives.

Caption: Experimental workflow for novel compound synthesis and evaluation.

Future Directions